2(3H)-Benzothiazolone, 5-chloro-6-methoxy-

Catalog No.
S13245170
CAS No.
80689-15-2
M.F
C8H6ClNO2S
M. Wt
215.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(3H)-Benzothiazolone, 5-chloro-6-methoxy-

CAS Number

80689-15-2

Product Name

2(3H)-Benzothiazolone, 5-chloro-6-methoxy-

IUPAC Name

5-chloro-6-methoxy-3H-1,3-benzothiazol-2-one

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

InChI

InChI=1S/C8H6ClNO2S/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11)

InChI Key

HEIQAZAOOSKTDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)SC(=O)N2)Cl

2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is a heterocyclic organic compound characterized by a benzothiazole ring structure with a chlorine atom at the 5-position and a methoxy group at the 6-position. This compound is known for its diverse chemical reactivity and potential biological activities, making it significant in various fields such as organic chemistry, medicinal chemistry, and agricultural sciences.

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can undergo reduction to yield thiol or amine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, including amines or alkoxides, often facilitated by reagents like sodium methoxide or primary amines.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Thiol or amine derivatives.
  • Substitution: Various substituted benzothiazolones depending on the nucleophile used.

Research indicates that 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- exhibits potential antimicrobial and antifungal properties. Its mechanism of action is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis. Additionally, studies have suggested its potential role in inducing apoptosis in cancer cells, highlighting its therapeutic potential .

The synthesis of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- typically involves the reaction of 5-chloro-2-aminobenzenethiol with methoxyacetic acid under acidic conditions. The process generally includes:

  • Formation of Intermediate: The initial reaction forms an intermediate that subsequently cyclizes to create the benzothiazolone structure.
  • Reaction Conditions: Strong acids like hydrochloric acid are often used along with heating to facilitate cyclization.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for better control over reaction conditions and higher yields.

2(3H)-Benzothiazolone, 5-chloro-6-methoxy- has a wide range of applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • In Biology: The compound is studied for its antimicrobial and antifungal properties.
  • In Medicine: Research explores its potential as a therapeutic agent for diseases such as cancer and infections.
  • In Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Studies have examined the interaction of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- with various biological targets. For instance, its antimicrobial activity may involve blocking essential enzymatic pathways in bacteria. Furthermore, its interactions within cellular signaling pathways suggest potential applications in cancer therapy by promoting apoptosis .

Similar Compounds

  • 2-Benzoxazolinone, 5-chloro-6-methoxy-: Similar structure but contains an oxygen atom instead of sulfur in the thiazole ring.
  • 5-Chloro-6-methoxy-2,3-dihydrobenzoxazole-2-one: Another related compound featuring a similar benzoxazole structure.

Uniqueness

2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is unique due to:

  • The combination of chlorine and methoxy substituents which confer distinct chemical properties.
  • Its thiazole ring differentiates it from benzoxazole analogs, potentially leading to different reactivity patterns and applications.

This compound's specific structural features contribute to its unique biological activities and chemical reactivity compared to related compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.9807773 g/mol

Monoisotopic Mass

214.9807773 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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